Amrubicin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

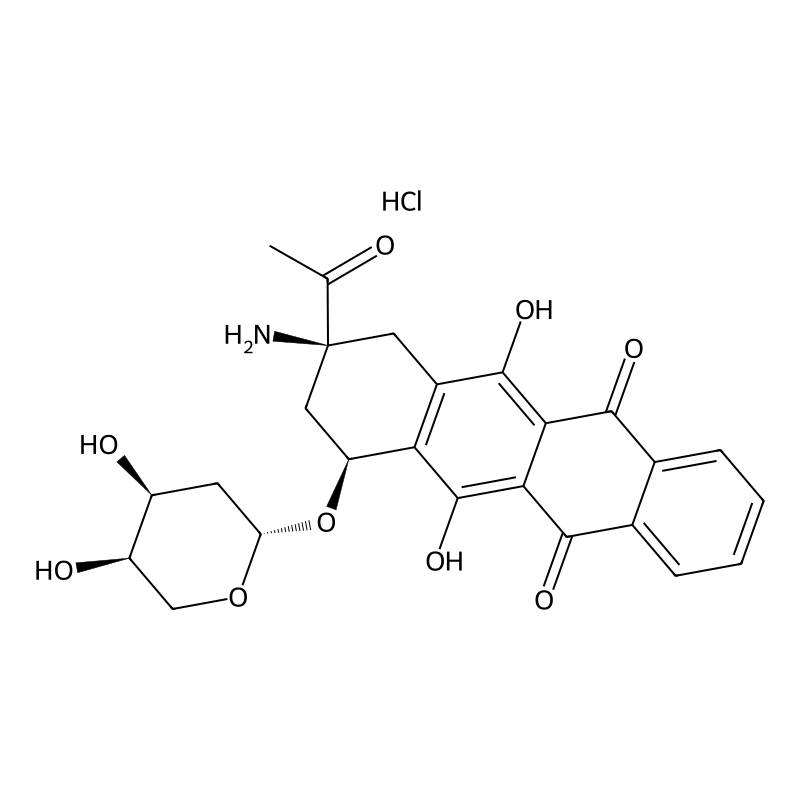

Amrubicin hydrochloride is a synthetic anthracycline derivative, specifically classified as a third-generation anticancer agent. It is structurally similar to doxorubicin, but features a notable modification where the hydroxyl group at the 9-position is replaced by an amino group. This alteration enhances its efficacy against various cancers, particularly small cell lung cancer (SCLC). Amrubicin is converted in the body to its active metabolite, amrubicinol, which exhibits significantly greater potency—between 5 to 54 times more effective than amrubicin itself .

- Topoisomerase II Inhibition: Amrubicin and its metabolite stabilize the cleavable complex formed by DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks .

- Reduction to Amrubicinol: The C-13 ketone group of amrubicin is reduced by carbonyl reductase, converting it into amrubicinol, which is responsible for much of the drug's cytotoxic effects .

- DNA Intercalation: Although amrubicin intercalates into DNA, its affinity for DNA is lower than that of doxorubicin, resulting in a different intracellular distribution and effectiveness .

The primary mechanism of action for amrubicin hydrochloride involves inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the DNA-topoisomerase II complex, resulting in double-strand breaks that trigger apoptosis in cancer cells. Additionally, amrubicin exhibits some degree of DNA intercalation, although this activity is less pronounced compared to doxorubicin . The drug has shown promising efficacy in treating relapsed SCLC, with response rates reported between 44% and 52% in clinical trials .

The synthesis of amrubicin hydrochloride involves several steps:

- Starting Material: The synthesis typically begins with a precursor compound that undergoes various chemical modifications.

- Chemical Modifications: These include changing functional groups (e.g., converting -OH to -NH₂) and glycosylation processes that ultimately yield the final product .

- Total Synthesis: Notably, amrubicin was developed through total chemical synthesis rather than being derived from natural sources, which allows for greater control over its structural properties .

- Purification: After synthesis, purification steps such as chromatography are employed to isolate the desired compound from reaction mixtures.

Amrubicin hydrochloride is primarily used in oncology for treating small cell lung cancer, especially in cases where patients have relapsed after previous therapies. Its ability to induce apoptosis in cancer cells makes it a valuable option in chemotherapy regimens . Additionally, ongoing research explores its potential use against other types of cancers.

Studies on drug interactions involving amrubicin hydrochloride indicate that it can interact with various enzymes involved in drug metabolism. Key interactions include:

- Cytochrome P450 Enzymes: Amrubicin's metabolism may be influenced by cytochrome P450 enzymes, which could affect its pharmacokinetics and efficacy .

- Other Chemotherapeutic Agents: Co-administration with other drugs may alter the effectiveness or toxicity profile of amrubicin; thus, careful monitoring is recommended during combination therapies.

Amrubicin hydrochloride shares structural similarities with other anthracyclines but possesses unique features that enhance its therapeutic profile. Below are some comparable compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Doxorubicin | Hydroxyl group at position 9 | Higher affinity for DNA; widely used in various cancers |

| Idarubicin | Similar structure but different side chains | More potent than doxorubicin; used in acute leukemias |

| Daunorubicin | Hydroxyl group at position 9 | Primarily used for acute myeloid leukemia |

| Epirubicin | Hydroxyl group at position 9 | Used primarily in breast cancer therapy |

Amrubicin’s modification at the 9-position (amino instead of hydroxyl) contributes to its distinct mechanism of action and effectiveness against certain cancers while minimizing some side effects associated with traditional anthracyclines like doxorubicin .

Amrubicin hydrochloride exhibits distinctive physicochemical properties that significantly influence its pharmaceutical formulation and stability characteristics. The compound demonstrates limited aqueous solubility with a reported water solubility of 1.14 mg/mL under ambient conditions [1]. This relatively low aqueous solubility is characteristic of anthracycline compounds and necessitates careful formulation considerations for pharmaceutical applications.

The partition coefficient (LogP) of amrubicin hydrochloride ranges from 1.4 to 1.74, indicating moderate lipophilicity [1]. This lipophilic character contributes to the compound's ability to intercalate with deoxyribonucleic acid structures, which is fundamental to its mechanism of action as a topoisomerase inhibitor. The computational prediction yields a LogS value of -2.6, corroborating the observed limited aqueous solubility [1].

In contrast to its poor water solubility, amrubicin hydrochloride demonstrates significantly enhanced solubility in dimethyl sulfoxide, with reported values exceeding 16.45 mg/mL [2]. This substantial difference in solubility between aqueous and organic solvents reflects the compound's amphiphilic nature and provides important guidance for analytical method development and formulation strategies.

The ionization behavior of amrubicin hydrochloride is characterized by two distinct pKa values. The strongest acidic pKa is 8.1, while the strongest basic pKa is 7.02 [1]. These values indicate that the compound exists predominantly in its protonated form under physiological conditions, with the hydrochloride salt formation enhancing both solubility and stability compared to the free base form. The ionization characteristics directly influence the compound's solubility profile across different pH ranges and impact its formulation requirements.

| Property | Value | Conditions |

|---|---|---|

| Water Solubility | 1.14 mg/mL | Ambient temperature |

| Dimethyl Sulfoxide Solubility | >16.45 mg/mL | Room temperature |

| Octanol-Water Partition Coefficient (LogP) | 1.4-1.74 | Predicted values |

| pKa (Strongest Acidic) | 8.1 | Computational prediction |

| pKa (Strongest Basic) | 7.02 | Computational prediction |

The addition of hydrochloric acid to form the hydrochloride salt significantly enhances the compound's water solubility and pharmaceutical stability compared to the free base form . This enhancement is particularly important for intravenous formulations, where the compound is typically dissolved in physiological saline for administration [4].

Thermal Degradation Kinetics and Lyophilization Stability

The thermal stability characteristics of amrubicin hydrochloride reveal distinct differences between the free base and hydrochloride salt forms. The free base exhibits a melting point of 172-174°C with an optical rotation of +119° in chloroform [5], while the hydrochloride salt demonstrates a lower melting point range of 145-151°C [5]. This reduction in melting point upon salt formation is consistent with typical salt formation effects on crystalline pharmaceutical compounds.

Thermal degradation kinetics studies indicate that amrubicin hydrochloride begins to decompose at approximately 145°C, coinciding with its melting point [6]. The initial degradation stage occurs between 145-225°C, representing the first phase of thermal decomposition. Under accelerated stability conditions at 80°C for 24 hours, the compound exhibits 7.8% degradation with no detectable degradation products [6], indicating reasonable thermal stability under moderate stress conditions.

The thermal stability is significantly influenced by the crystalline form of the compound. The β-type crystalline form of amrubicin hydrochloride demonstrates superior thermal stability compared to the α-type form [7]. Comparative stability studies conducted at 80°C for 24 hours show that β-type crystalline amrubicin hydrochloride retains 100.4% of its initial potency, while α-type crystalline form retains only 92.2% [8]. This substantial difference in thermal stability has important implications for formulation development and storage conditions.

| Crystal Form | Stability at 80°C (24 hours) | Thermal Characteristics |

|---|---|---|

| β-type crystalline | 100.4% remaining | Excellent thermal stability |

| α-type crystalline | 92.2% remaining | Good thermal stability |

The β-type crystalline form exhibits a characteristic powder X-ray diffraction pattern with diffraction angles at 6.3, 6.7, 10.1, 15.3, 20.3, 25.6, 26.5, and 26.9 degrees 2θ, with corresponding relative intensities of 100, 56, 44, 36, 56, 37, 61, and 52 percent respectively [7]. This specific crystalline structure contributes to enhanced thermal stability and is particularly suitable for freeze-dried formulations.

Lyophilization stability studies demonstrate that amrubicin hydrochloride can be successfully freeze-dried when formulated with appropriate excipients. The lyophilized preparations are typically prepared by dissolving β-type crystalline amrubicin hydrochloride with L-cysteine hydrochloride monohydrate as a stabilizing agent [9]. The optimal formulation contains 20 mg of amrubicin hydrochloride, 3.2 mg of L-cysteine hydrochloride monohydrate, and 50 mg of lactose as a bulking agent [9].

The lyophilization process requires careful control of temperature and vacuum conditions to prevent cake collapse and maintain product integrity [9]. Studies using different freeze-drying equipment demonstrate that both compact and large-scale freeze-drying machines can successfully produce stable lyophilized preparations, with storage stability maintained at various amrubicin concentrations ranging from 2.5 to 30 mg/mL [9].

pH-Dependent Degradation Pathways

The stability of amrubicin hydrochloride exhibits pronounced pH dependency, with distinct degradation pathways observed under different pH conditions. The compound demonstrates optimal stability within the pH range of 1.5 to 4.0, with particular stability observed between pH 2.0 and 3.0 [8]. This acidic pH range is specifically utilized during the crystallization process to maintain compound integrity and prevent degradation.

Under acidic conditions (pH 1.5-4.0), amrubicin hydrochloride maintains structural integrity with minimal degradation products formed. The preferred pH range for crystallization is 2.0-3.0, achieved by adding hydrochloric acid or organic acids such as acetic acid [8]. This acidic environment prevents the formation of degradation products and ensures optimal crystal formation during the manufacturing process.

A critical pH threshold exists at approximately pH 3.5, above which amrubicin hydrochloride becomes increasingly unstable [10]. At pH values of 3.5 and above, the compound tends to generate a deaminated compound (identified as degradation product 3), representing a major degradation pathway [10]. This deamination reaction involves the loss of the amino group at the 9-position, which is structurally distinctive for amrubicin compared to other anthracyclines.

| pH Range | Stability Profile | Primary Degradation Products |

|---|---|---|

| 1.5-4.0 | Stable (suitable for crystallization) | Minimal degradation |

| 2.0-3.0 | Optimal stability | Minimal degradation |

| 2.5-3.5 | Suitable for freeze-dried formulations | Controlled degradation |

| ≥3.5 | Unstable (deamination occurs) | Deaminated compound (3) |

The pH-dependent degradation kinetics follow distinct pathways under different conditions. Under acidic stress conditions, the compound undergoes acid-catalyzed degradation, while basic conditions promote base-catalyzed degradation pathways [4]. The metabolic degradation of amrubicin involves enzymes such as NADPH-cytochrome P450 reductase and NADPH:quinone oxidoreductase, which are influenced by pH conditions in biological systems [4].

For pharmaceutical formulations, the pH must be carefully controlled to maintain stability. Freeze-dried preparations typically employ a pH range of 2.5-3.5, achieved through the addition of sodium hydroxide or hydrochloric acid as pH adjusting agents [8]. This pH range provides an optimal balance between stability and compatibility with biological systems.

The pH-dependent stability profile has important implications for formulation development and storage conditions. The compound's enhanced stability under acidic conditions explains why hydrochloric acid is used to form the hydrochloride salt, which not only improves solubility but also provides a more stable chemical environment. Understanding these pH-dependent degradation pathways is essential for developing robust analytical methods and establishing appropriate storage conditions for amrubicin hydrochloride pharmaceutical products.

Purity

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Wikipedia

Use Classification

Dates

2: Miura S, Kaira K, Kaira R, Akamatsu H, Ono A, Shukuya T, Tsuya A, Nakamura Y, Kenmotsu H, Naito T, Murakami H, Takahashi T, Endo M, Yamamoto N. The efficacy of amrubicin on central nervous system metastases originating from small-cell lung cancer: a case series of eight patients. Invest New Drugs. 2015 Jun;33(3):755-60. doi: 10.1007/s10637-015-0233-7. Epub 2015 Apr 7. PubMed PMID: 25846908.

3: Ogawara D, Nakamura Y, Fukuda M, Nakatomi K, Yamaguchi H, Motoshima K, Mizoguchi K, Nakano H, Takemoto S, Gyotoku H, Nagashima S, Kohno S. Phase I/II study of amrubicin and nedaplatin in patients with untreated, advanced, non-small cell lung cancer. Chemotherapy. 2014;60(3):180-4. doi: 10.1159/000371870. Epub 2015 Mar 25. PubMed PMID: 25823897.

4: Nio K, Arita S, Isobe T, Kusaba H, Kohashi K, Kajitani T, Tamura S, Hirano G, Mitsugi K, Makiyama A, Esaki T, Ariyama H, Oda Y, Akashi K, Baba E. Amrubicin monotherapy for patients with extrapulmonary neuroendocrine carcinoma after platinum-based chemotherapy. Cancer Chemother Pharmacol. 2015 Apr;75(4):829-35. doi: 10.1007/s00280-015-2706-y. Epub 2015 Feb 22. PubMed PMID: 25702050.

5: Jalal SI, Hanna N, Zon R, Masters GA, Borghaei H, Koneru K, Badve S, Prasad N, Somaiah N, Wu J, Yu Z, Einhorn L. Phase I Study of Amrubicin and Cyclophosphamide in Patients With Advanced Solid Organ Malignancies: HOG LUN 07-130. Am J Clin Oncol. 2014 Dec 10. [Epub ahead of print] PubMed PMID: 25503432.

6: Inoue A, Sugawara S, Harada M, Kobayashi K, Kozuki T, Kuyama S, Maemondo M, Asahina H, Hisamoto A, Nakagawa T, Hotta K, Nukiwa T. Phase II study of Amrubicin combined with carboplatin for thymic carcinoma and invasive thymoma: North Japan Lung Cancer group study 0803. J Thorac Oncol. 2014 Dec;9(12):1805-9. doi: 10.1097/JTO.0000000000000362. PubMed PMID: 25393793.

7: von Pawel J, Jotte R, Spigel DR, O'Brien ME, Socinski MA, Mezger J, Steins M, Bosquée L, Bubis J, Nackaerts K, Trigo JM, Clingan P, Schütte W, Lorigan P, Reck M, Domine M, Shepherd FA, Li S, Renschler MF. Randomized phase III trial of amrubicin versus topotecan as second-line treatment for patients with small-cell lung cancer. J Clin Oncol. 2014 Dec 10;32(35):4012-9. doi: 10.1200/JCO.2013.54.5392. Epub 2014 Nov 10. PubMed PMID: 25385727.

8: Yardley DA, Raefsky E, Hainsworth JD, Burris HA 3rd, Priego V, Inclan A. Amrubicin as second- or third-line treatment for women with metastatic HER2-negative breast cancer: a Sarah Cannon Research Institute phase 1/2 trial. Breast Cancer Res Treat. 2014 Dec;148(3):535-40. doi: 10.1007/s10549-014-3189-y. Epub 2014 Nov 6. PubMed PMID: 25374098.

9: Fukushima T, Gomi D, Kobayashi T, Sekiguchi N, Sakamoto A, Sasaki S, Koizumi T. Successful salvage chemotherapy with amrubicin for invasive thymoma associated with myasthenia gravis. Jpn J Clin Oncol. 2014 Nov;44(11):1120-2. doi: 10.1093/jjco/hyu136. Epub 2014 Sep 19. PubMed PMID: 25240023.

10: Ikeda T, Fukuda M, Nakamura Y, Kinoshita A, Senju H, Nakano H, Kitazaki T, Ogawara D, Taniguchi H, Motoshima K, Yamaguchi H, Nakatomi K, Shimada M, Nagashima S, Tsukamoto K, Kohno S; Nagasaki Thoracic Oncology Group. A phase II study of amrubicin and carboplatin for previously untreated patients with extensive-disease small cell lung cancer. Cancer Chemother Pharmacol. 2014 Sep;74(3):497-502. doi: 10.1007/s00280-014-2527-4. Epub 2014 Jul 18. PubMed PMID: 25034978.